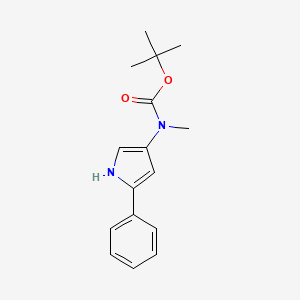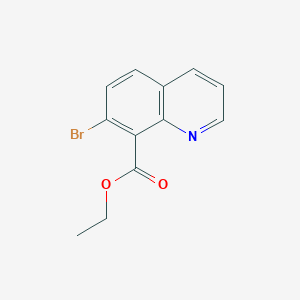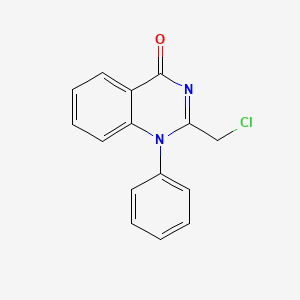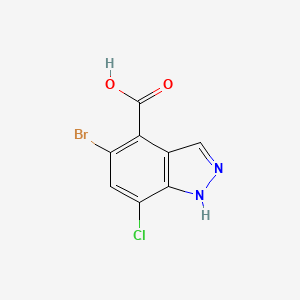![molecular formula C15H12FN3O B11847022 5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one CAS No. 143501-88-6](/img/structure/B11847022.png)
5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of fluorinated pyrimidines. This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and a naphthylamine group attached to the 2-position via a methylene bridge. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one typically involves the selective fluorination of 2-aminopyrimidine derivatives. One common method employs Selectfluor as the fluorinating agent in the presence of silver carbonate (Ag2CO3) as a catalyst . The reaction proceeds under mild conditions, yielding the desired fluorinated product with high regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Ammonia or primary amines in anhydrous conditions.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of 5-amino-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one.
Substitution: Formation of 5-substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and DNA. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. Additionally, the naphthylamine group can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-aminopyrimidine: Lacks the naphthylamine group, making it less effective in DNA intercalation.
2-{[(Naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
Uniqueness
The presence of both the fluorine atom and the naphthylamine group in 5-Fluoro-2-{[(naphthalen-1-yl)amino]methyl}pyrimidin-4(3H)-one imparts unique properties, such as enhanced binding affinity to molecular targets and increased stability under physiological conditions. These features make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
143501-88-6 |
|---|---|
Fórmula molecular |
C15H12FN3O |
Peso molecular |
269.27 g/mol |
Nombre IUPAC |
5-fluoro-2-[(naphthalen-1-ylamino)methyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H12FN3O/c16-12-8-18-14(19-15(12)20)9-17-13-7-3-5-10-4-1-2-6-11(10)13/h1-8,17H,9H2,(H,18,19,20) |
Clave InChI |
UFONYVBYFUPCSO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NCC3=NC=C(C(=O)N3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


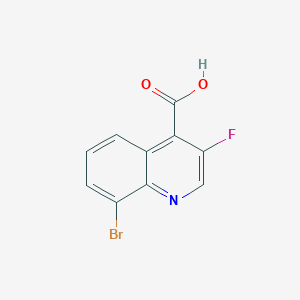



![2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol](/img/structure/B11846970.png)
